molecular formula C5H3BF4KN B1359445 Potassium trifluoro(6-fluoropyridin-3-yl)borate CAS No. 1111732-94-5

Potassium trifluoro(6-fluoropyridin-3-yl)borate

Cat. No. B1359445
M. Wt: 202.99 g/mol
InChI Key: FRIUXLLFAUQFID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of potassium trifluoro(organo)borates has been demonstrated through various methods. For instance, potassium Boc-protected aminomethyltrifluoroborate was synthesized using a "one-pot" process, which is a primary aminomethyl equivalent . This synthesis is significant as it provides a pathway to create aminomethyltrifluoroborate, which can be used in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides, yielding good to excellent results . Additionally, an improved synthesis method has been described for the high-yield production of sodium, potassium, and thallium hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borates, starting from 3,5-bis(trifluoromethyl)pyrazole and using NaBH4 and KBH4 .

Molecular Structure Analysis

The molecular structure of potassium trifluoro(organo)borates is characterized by various spectroscopic techniques, including ^1H-, ^13C-, ^19F-, and ^11B-NMR spectroscopy . Specifically, the X-ray crystal structure of a thallium derivative of a related compound, hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borate, was determined, revealing a pyramidal geometry around the thallium atom with varying Tl–N distances . This structural information is crucial for understanding the reactivity and potential applications of these compounds in chemical synthesis.

Chemical Reactions Analysis

Potassium trifluoro(organo)borates are versatile reagents in organic synthesis. They have been used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds . These reactions are facilitated by the stability and reactivity of the trifluoroborate group, allowing for the coupling with a variety of aryl and hetaryl chlorides. Furthermore, potassium trifluoro(organo)borates have been shown to react with dehydroamino esters in the presence of rhodium complexes, leading to the formation of alanine derivatives with various amino protecting groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium trifluoro(organo)borates are influenced by their molecular structure and the presence of the trifluoroborate group. These compounds are highly stable and can be easily prepared, which makes them suitable for a wide range of chemical reactions . The stability is also reflected in their ability to be characterized by NMR spectroscopy, providing detailed information about their electronic environment . The reactivity of these compounds, as demonstrated in cross-coupling and 1,4-addition reactions, highlights their potential as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Organic Chemistry Applications

Potassium trifluoro(organo)borates, including derivatives like potassium trifluoro(6-fluoropyridin-3-yl)borate, are highly stable organoboron compounds. They have been identified as promising alternatives to other organoboron reagents in organic chemistry due to their interesting reactivity. These compounds are notably involved in transmetallation reactions with transition metals and have shown to be more reactive than boronic acids or esters in various reactions. Their applications extend to the preparation of alanine derivatives and their use in efficient cross-coupling reactions, demonstrating versatility and utility in organic synthesis (Darses & Genêt, 2003), (Navarre, Darses & Genêt, 2004).

Inorganic Chemistry and Coordination Compounds

In the realm of inorganic chemistry, potassium trifluoro(6-fluoropyridin-3-yl)borate shows potential in the synthesis and structural characterization of various metal complexes. Studies have demonstrated their role in forming stable complexes with lanthanides and other metals, highlighting their importance in the development of novel coordination compounds with diverse applications (Bell et al., 2001).

Spectroscopic Studies and Molecular Structure

Potassium trifluoro(6-fluoropyridin-3-yl)borate is also relevant in spectroscopic studies, providing insights into the molecular structure of various borate compounds. Through NMR spectroscopy, these compounds contribute to the understanding of molecular interactions and structural properties in solution, aiding in the characterization of complex organometallic structures (López et al., 1995).

Applications in Material Science

Furthermore, research has explored the use of potassium trifluoro(6-fluoropyridin-3-yl)borate and related compounds in material science. Their properties are studied in the context of developing new materials with specific electronic or optical characteristics, contributing to the advancement of technologies in this field (Lili et al., 2016).

properties

IUPAC Name

potassium;trifluoro-(6-fluoropyridin-3-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BF4N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIUXLLFAUQFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(C=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BF4KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649123
Record name Potassium trifluoro(6-fluoropyridin-3-yl)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(6-fluoropyridin-3-yl)borate

CAS RN

1111732-94-5
Record name Potassium trifluoro(6-fluoropyridin-3-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-fluoropyridine-5-trifluoroborate
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